molecular formula C9H7NO4 B12859022 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B12859022
M. Wt: 193.16 g/mol
InChI Key: KAFZSAIFTDEUTA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole core with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-4-carboxylic acid.

    Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-4-methanol.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the substituents used.

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)benzo[d]oxazole-4-methanol
  • 2-(Carboxymethyl)benzo[d]oxazole-4-carboxylic acid
  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Comparison: Compared to its analogs, 2-(Hydroxymethyl)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups. This dual functionality allows for a broader range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-4-7-10-8-5(9(12)13)2-1-3-6(8)14-7/h1-3,11H,4H2,(H,12,13)

InChI Key

KAFZSAIFTDEUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)O

Origin of Product

United States

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